
N1-Propargylpseudouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Propargylpseudouridine is a modified nucleoside analogue that has garnered attention for its unique chemical properties and potential applications in various scientific fields. It is a derivative of pseudouridine, which is a naturally occurring nucleoside found in RNA. The modification involves the addition of a propargyl group, which introduces an alkyne functionality, making it a valuable reagent in click chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1-Propargylpseudouridine can be synthesized through a multi-step chemical process. The synthesis typically starts with pseudouridine, which undergoes a series of chemical reactions to introduce the propargyl group at the N1 position. The key steps involve:
- Protection of the hydroxyl groups on the ribose moiety.
- Activation of the N1 position for nucleophilic substitution.
- Introduction of the propargyl group using a suitable propargylating agent.
- Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N1-Propargylpseudouridine is known to undergo various chemical reactions, including:
Click Chemistry Reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the N1 position.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Propargylating Agents: Used to introduce the propargyl group during synthesis.
Protecting Groups: Employed to protect functional groups during multi-step synthesis.
Major Products Formed
Triazole Derivatives: Formed through click chemistry reactions with azides.
Substituted Nucleosides: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N1-Propargylpseudouridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of N1-Propargylpseudouridine primarily involves its incorporation into RNA molecules, where it can influence RNA structure and function. The alkyne group allows for further chemical modifications through click chemistry, enabling the attachment of various functional groups or labels. This can be used to study RNA interactions, stability, and cellular localization.
Comparación Con Compuestos Similares
N1-Propargylpseudouridine can be compared with other modified nucleosides such as:
N1-Methylpseudouridine: Another modified nucleoside with a methyl group at the N1 position, known for its use in mRNA vaccines.
Pseudouridine: The parent compound, which is a naturally occurring nucleoside in RNA.
5-Methylcytidine: A modified nucleoside with a methyl group at the 5 position of cytidine, used in epigenetic studies.
This compound is unique due to its alkyne functionality, which allows for versatile chemical modifications through click chemistry, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C12H14N2O6 |
|---|---|
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O6/c1-2-3-14-4-6(11(18)13-12(14)19)10-9(17)8(16)7(5-15)20-10/h1,4,7-10,15-17H,3,5H2,(H,13,18,19)/t7-,8?,9+,10+/m1/s1 |
Clave InChI |
KMLHIDMUNPEGKF-ITRGKUQCSA-N |
SMILES isomérico |
C#CCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canónico |
C#CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



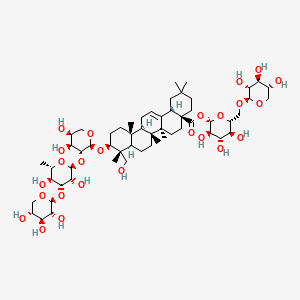
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)
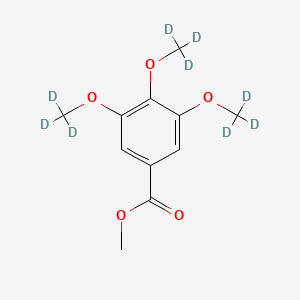
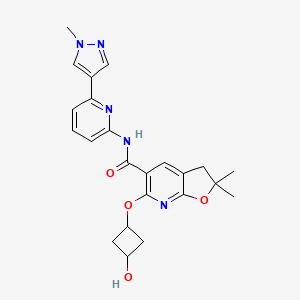
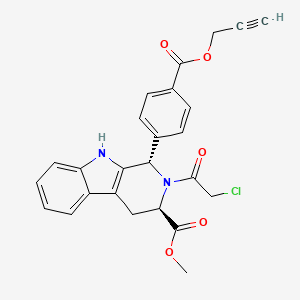



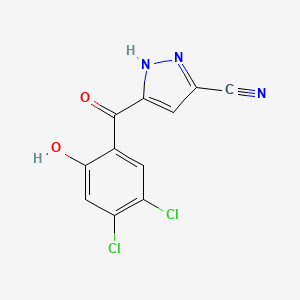
![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
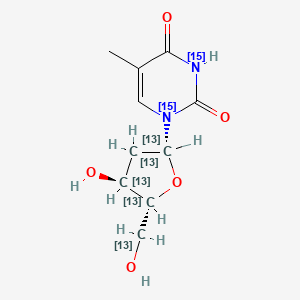
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
